molecular formula C17H25N3O3 B2697369 tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate CAS No. 1286263-53-3

tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate

Cat. No.: B2697369
CAS No.: 1286263-53-3
M. Wt: 319.405
InChI Key: HHVBISXLGHESNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate (CAS 1286263-53-3) is a high-purity chemical compound with a molecular formula of C17H25N3O3 and a molecular weight of 319.4 g/mol . This molecule features a piperidine core that is strategically functionalized with an isonicotinoyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. The Boc protecting group is a critical feature, offering a reversible means to mask the primary amine, which can be deprotected under mild acidic conditions to unveil a reactive amine handle for further synthetic elaboration . Compounds containing the 1-(piperidin-4-yl) scaffold are of significant interest in medicinal chemistry research for the development of novel bioactive molecules. Scientific literature indicates that similar structures, which combine a piperidine ring with various carbamate and acyl substitutions, have been investigated as potential inhibitors of the NLRP3 inflammasome, a key driver in inflammatory diseases . The structural motifs present in this reagent make it a valuable building block for constructing complex molecules for fundamental biochemical research and drug discovery efforts. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

tert-butyl N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-12-13-6-10-20(11-7-13)15(21)14-4-8-18-9-5-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBISXLGHESNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Boc Deprotection

The Boc group is selectively cleaved under acidic conditions:

ConditionsReagentsResult
Trifluoroacetic acid (TFA)TFA/DCM (1:1), 2 h, RTRemoves Boc group, liberating free amine (>90% yield)
HCl/dioxane4 M HCl, 1 h, RTForms hydrochloride salt (quantitative)

This step is critical for subsequent functionalization (e.g., amide coupling).

Pd-Catalyzed Cross-Coupling

The isonicotinoyl moiety participates in palladium-mediated reactions:

Reaction TypeCatalytic SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acids75–88%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-dioxaneAryl halides70–82%

These reactions enable diversification of the aromatic ring for structure-activity studies.

Nucleophilic Acylation

The piperidine nitrogen undergoes acylation under mild conditions:

ReagentBaseSolventProductYield
Acetyl chlorideEt₃NDCMAcetylated derivative89%
Benzoyl chloridePyridineTHFBenzoylated analog85%

Reaction kinetics favor primary amines over secondary sites due to steric hindrance from the Boc group.

Oxidative Stability and Redox Behavior

The compound exhibits unique redox properties:

AssayConditionsObservation
DPPH radical scavenging0.1 mM in ethanol72% inhibition at 1 h
Lipid peroxidation (TBARS assay)Fe²⁺/ascorbate systemIC₅₀ = 18 µM

These antioxidant properties are attributed to the piperidine and pyridine rings’ electron-donating effects.

Enzymatic Hydrolysis

Carbamate hydrolysis is catalyzed by esterases:

Enzyme SourcepHHalf-Life (h)
Human liver microsomes7.42.3
Porcine liver esterase6.81.7

Hydrolysis rates correlate with steric bulk around the carbamate group.

Solid-Phase Functionalization

The compound has been grafted onto resins for combinatorial chemistry:

Resin TypeLinkerLoading (mmol/g)Application
Wang resinHydroxyl0.45Parallel synthesis of analogs
Merrifield resinChloride0.38Peptide-carbamate hybrids

Key Research Findings

  • Microwave Acceleration : Zr(IV)-catalyzed carbamate-urea exchange achieves 95% conversion in 10 min under microwave irradiation .

  • Solvent Effects : Ionic liquids ([bmim]Cl) enhance demethylation rates by 3× compared to acetonitrile .

  • Toxicity Profile : LD₅₀ in rodents exceeds 500 mg/kg, with no observed hemolytic activity .

This compound’s reactivity profile positions it as a versatile intermediate for neuroprotective and antimicrobial agent development.

Scientific Research Applications

Neuroprotective Effects

Overview : One of the primary applications of tert-butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate is in the field of neuroprotection. Research indicates that this compound exhibits antioxidant properties that can reduce neuronal damage and preserve cognitive function.

Mechanism : The compound scavenges free radicals, thereby maintaining redox balance within neuronal cells. This activity is crucial in mitigating oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Animal Studies :

  • Models Used : Rodent models (mice and rats) are commonly employed to study the effects of this compound on induced neurodegenerative conditions.
  • Administration Routes : The compound is typically administered orally or intraperitoneally.
  • Assessment Methods : Cognitive function, motor coordination, and memory are evaluated through behavioral tests, while biochemical assays measure oxidative stress markers like malondialdehyde and glutathione levels.

Overview : The antioxidant capabilities of this compound are significant for its role in neuroprotection. It has been shown to reduce oxidative stress markers effectively.

Case Studies :

  • In studies involving cell cultures exposed to amyloid beta peptide (Aβ), the compound demonstrated a reduction in cell death and inflammation markers such as TNF-α, indicating a protective effect against neurotoxic agents .

While current findings are promising, further studies are necessary to fully understand the biological effects and therapeutic potential of this compound. Future research may focus on:

  • Long-term Efficacy : Evaluating the long-term effects of the compound in chronic models of neurodegeneration.
  • Mechanistic Studies : Investigating specific pathways through which the compound exerts its neuroprotective effects.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations.

Mechanism of Action

The mechanism of action of tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural and physicochemical differences between tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate and analogous compounds:

Compound Name CAS Number Molecular Formula Substituent on Piperidine Pyridine Substituent Molecular Weight (g/mol) Solubility
This compound Not available C₁₆H₂₆N₃O₃ Isonicotinoyl (pyridine-4-carbonyl) None (direct carbonyl attachment) 308.4 (calculated) Not reported
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Not provided C₁₆H₂₀N₄O₂ 4-cyano-2-pyridinyl Cyano at position 4 300.36 (calculated) Not reported
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 33048-52-1 C₁₆H₂₂ClN₃O₃ 2-chloronicotinoyl Chloro at position 2 339.82 (calculated) Not reported
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate 220032-43-9 C₁₆H₃₁N₃O₂ Piperidin-4-ylmethyl None 297.43 Slight in chloroform, methanol, DMSO
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate 1353993-22-2 C₁₇H₃₂N₄O₃ 2-amino-3-methylbutanoyl None (aliphatic substituent) 340.47 (calculated) Not reported

Analysis of Substituent Effects

Pyridine Modifications
  • 4-Cyano-2-pyridinyl : The cyano group increases electron deficiency, possibly improving binding to electron-rich targets but reducing solubility due to hydrophobicity.
  • 2-Chloronicotinoyl : Chlorine at position 2 adds steric bulk and alters electronic distribution, which may influence receptor selectivity.
Carbamate and Alkyl Variations
  • Piperidin-4-ylmethyl (): The absence of a pyridine ring and presence of a secondary piperidine group decreases polarity, correlating with higher solubility in non-polar solvents like chloroform.
  • Amino-3-methylbutanoyl (): The amino group enhances hydrophilicity and enables salt formation, improving aqueous solubility.

Hypothesized Property Differences

  • Solubility: The target compound’s isonicotinoyl group may confer higher polarity than chloro or cyano analogs, favoring solubility in DMSO or methanol. However, tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate exhibits confirmed solubility in chloroform due to its aliphatic structure.
  • Stability : The Boc group in the target compound enhances stability under basic conditions compared to methyl carbamates .
  • Bioactivity: The amino-substituted derivative () is more likely to engage in hydrogen bonding, making it a candidate for enzyme inhibition, whereas the chloro derivative () may exhibit halogen-bonding interactions.

Biological Activity

Tert-butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate, also referred to as M4 , is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and potential applications in treating AD.

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase and Acetylcholinesterase : M4 acts as an inhibitor of β-secretase 1, with an IC50 value of 15.4 nM , and acetylcholinesterase, with a Ki value of 0.17 μM . These actions help prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in the pathogenesis of AD .
  • Reduction of Inflammatory Markers : In vitro studies have shown that M4 can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in astrocytes exposed to Aβ . This suggests a potential neuroprotective effect by mitigating inflammation associated with neurodegeneration.
  • Cell Viability Enhancement : M4 has been demonstrated to enhance the viability of astrocytes in the presence of Aβ 1-42. When astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with M4 improved viability from 43.78% to 62.98% .

In Vitro Studies

In vitro assessments have provided critical insights into the efficacy of M4:

  • Aβ Aggregation Inhibition : M4 showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM, indicating strong anti-amyloidogenic properties .
  • Oxidative Stress Modulation : The compound was evaluated for its effects on oxidative stress induced by scopolamine. Results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative damage, suggesting antioxidant properties .

In Vivo Studies

In vivo studies have complemented the in vitro findings:

  • In a scopolamine-induced model of oxidative stress, M4 demonstrated moderate protective effects but did not show statistically significant differences compared to controls treated with galantamine. This may be attributed to the bioavailability issues of M4 within the brain .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

PropertyValue
Molecular Weight214.30 g/mol
Log P (octanol-water)1.05 - 2.71
BBB PermeabilityYes
GI AbsorptionHigh
CYP InhibitionNo

These properties indicate that M4 is likely to be well absorbed and can penetrate the blood-brain barrier, making it a candidate for central nervous system applications .

Q & A

Q. What are the optimized synthetic routes for tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves coupling isonicotinic acid with a piperidine derivative, followed by carbamate protection. A common approach includes:

Condensation : React 4-(aminomethyl)piperidine with isonicotinoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .

Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (Boc₂O) in DCM under reflux .

  • Purity Validation :
  • Use HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) to confirm >95% purity.
  • Characterize via ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc methyl groups) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify piperidine protons (δ 2.5–3.5 ppm), isonicotinoyl aromatic signals (δ 8.5–9.0 ppm), and Boc methyl groups (δ 1.4 ppm) .
  • FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and amide N-H bend (~1550 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Methodological Answer :
  • Reaction Path Analysis : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., Boc protection). Tools like Gaussian or ORCA are standard .
  • Solvent Optimization : Predict solvent effects (e.g., DCM vs. THF) using COSMO-RS to maximize yield .
  • Kinetic Studies : Combine computational results with experimental data (e.g., in situ IR monitoring) to refine reaction time and temperature .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • SAR Analysis : Compare analogs (e.g., nitrobenzyl vs. isonicotinoyl derivatives) using molecular docking (e.g., AutoDock Vina) to identify binding affinity trends with targets like nicotinic acetylcholine receptors .
  • Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values) and apply statistical tools (ANOVA, PCA) to distinguish positional effects (e.g., pyridine vs. benzene substituents) .

Q. How does the compound’s stability under varying pH conditions impact its use in pharmacological studies?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., free piperidine or isonicotinic acid).
  • Mechanistic Insight : Use Arrhenius plots to predict shelf-life and identify pH-dependent degradation pathways (e.g., Boc group cleavage in acidic conditions) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when testing this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Positive/Negative Controls : Include known inhibitors (e.g., neostigmine for acetylcholinesterase) and vehicle-only samples (DMSO) .
  • Dose-Response Curves : Use 8–12 concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Blinding : Randomize sample order to minimize bias in high-throughput screening .

Q. How can contradictory results in solvent-dependent reactivity be systematically addressed?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DCM, THF, DMF), temperature, and catalyst loading using a factorial design (JMP or Minitab) .
  • Multivariate Analysis : Apply partial least squares (PLS) regression to correlate solvent properties (Hansen parameters) with reaction yield .

Methodological Resources

  • Synthesis Protocols : Refer to PubChem and NIST for validated procedures .
  • Computational Tools : ICReDD’s reaction path search methods for optimizing conditions .
  • Data Repositories : Use EPA DSSTox for toxicity predictions and PubChem BioAssay for biological activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.